8-Chloronaphthalene-1-carbaldehyde
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Overview
Description
8-Chloronaphthalene-1-carbaldehyde, also known as 8-chloro-1-formylnaphthalene, is a chemical compound with the chemical formula C11H7ClO. It is a scarcely studied structure that has been converted into the corresponding Ellman’s imine and subjected to several transformations .
Synthesis Analysis
A high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles has been achieved by ring opening of 1H-naphtho [1,8-de] [1,2,3]triazine with the corresponding halides as the key step . Naphthalene-1,8-dicarbonitrile has also been synthesized from 8-bromonaphthalene-1-carbonitrile via palladium-catalyzed cyanation of the aryl bromide .Molecular Structure Analysis
The molecular formula of 8-Chloronaphthalene-1-carbaldehyde is C11H7ClO. The molecular weight is 190.63 g/mol.Chemical Reactions Analysis
The 8-halonaphthalene-1-carbaldehyde structure has been converted into the corresponding Ellman’s imine and subjected to several transformations, thus achieving an assorted library of polycyclic carbo- and heterocycles .Scientific Research Applications
Diversity-Oriented Synthesis : The 8-halonaphthalene-1-carbaldehyde structure, similar to 8-Chloronaphthalene-1-carbaldehyde, has been converted into Ellman's imine and subjected to several transformations. This process has led to the creation of a varied library of polycyclic carbo- and heterocycles, demonstrating the potential of this scaffold for diversity-oriented synthesis, covering unexplored regions of the chemical space (Herrera et al., 2016).
Reactions and Interactions : 8-Dimethylaminonaphthalene-1-carbaldehyde has shown reactivity at 0°C with benzoyl or pivaloyl chloride, leading to O-acylation and N-C bond formation. This illustrates the unique chemical properties and reactions that can occur with peri-substituents in naphthalene carbaldehydes (Wannebroucq et al., 2016).
Synthesis of Quinoline Ring Systems : Research on analogs of chloroquinoline carbaldehydes, similar in structure to 8-Chloronaphthalene-1-carbaldehyde, has been focused on synthesizing quinoline ring systems and constructing fused or binary heterocyclic systems. These compounds have shown potential in biological evaluations and synthetic applications (Hamama et al., 2018).
Formation of Schiff Bases : 2-Hydroxynaphthalene-1-carbaldehyde, a compound similar to 8-Chloronaphthalene-1-carbaldehyde, has played a significant role in the formation of Schiff bases. These bases have applications in the development of fluorescent chemosensors and other commercially useful compounds (Maher, 2018).
Colorimetric Chemosensors : The combination of hydroxynaphthalene carbaldehydes with other compounds has led to the development of colorimetric chemosensors. These sensors are capable of detecting metal ions such as Cu2+ and amino acids like cysteine in aqueous solutions, demonstrating the potential for environmental and biological monitoring applications (Lee et al., 2015).
Future Directions
The 8-halonaphthalene-1-carbaldehyde structure has potential for Diversity-Oriented Synthesis . Most of these skeletons are unprecedented and, therefore, cover unexplored regions of the chemical space . This suggests that 8-Chloronaphthalene-1-carbaldehyde could be a valuable building block for the development of new chemical compounds in the future.
properties
IUPAC Name |
8-chloronaphthalene-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTGSZPNHAFKSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648403 |
Source
|
Record name | 8-Chloronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloronaphthalene-1-carbaldehyde | |
CAS RN |
129994-50-9 |
Source
|
Record name | 8-Chloronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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